-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate, also known as Brilliant Blue R, is an organic compound classified as a triarylmethane dye. Its chemical structure is characterized by a central benzene ring linked to three aromatic groups: an anilino group, a phenylazaniumylidenecyclohexadienylidene group, and a benzenesulfonate group.
While 4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate (Brilliant Blue R) has limited applications in fundamental scientific research, its properties have been explored in specific areas:
4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a sulfonate group. The compound features a sulfonate moiety attached to a benzenesulfonic acid framework, which enhances its solubility in aqueous environments. Its molecular formula is C31H25N3O3S, and it has a molecular weight of approximately 533.62 g/mol .
There is no scientific literature available to suggest a specific mechanism of action for this compound.
Preliminary studies suggest that compounds similar to 4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate exhibit significant biological activities, including antimicrobial and anticancer properties. The structural features that contribute to its biological efficacy include the presence of multiple amine and sulfonate groups, which may enhance interactions with biological macromolecules.
Synthesis of this compound typically involves multi-step organic reactions:
Each step requires careful control of reaction conditions to ensure high yields and purity.
This compound has potential applications in various fields:
Interaction studies indicate that 4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate can bind effectively with proteins and nucleic acids. These interactions are primarily mediated through hydrogen bonding and π-stacking due to the presence of multiple aromatic systems.
Several compounds share structural similarities with 4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Aminobenzenesulfonic acid | C6H7NO3S | Simplest structure with a single amino group; used in dye manufacturing. |
4-Dimethylaminobenzenesulfonic acid | C10H13N3O3S | Contains dimethylamino group; exhibits different solubility properties. |
4-(Phenylimino)cyclohexadiene | C18H18N2 | Lacks sulfonate functionality; primarily studied for its electronic properties. |
The uniqueness of 4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate lies in its complex multi-ring structure and dual functional groups (amine and sulfonate), which may enhance its biological activity compared to simpler analogs.
Irritant;Environmental Hazard